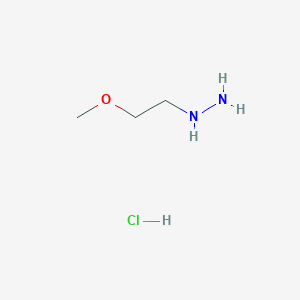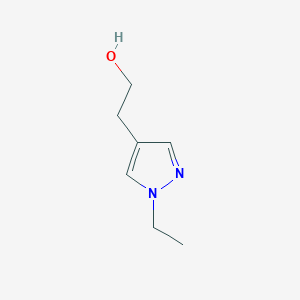
(2-Methoxyethyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(2-Methoxyethyl)hydrazine hydrochloride” is a chemical compound with the molecular weight of 144.6 . It is a solid substance that is stored at -20°C .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-methoxyethyl)hydrazine hydrochloride hydrate” and its InChI code is "1S/C3H10N2O.ClH.H2O/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;1H;1H2" . The molecular structure of this compound involves a hydrazine group attached to a methoxyethyl group.Physical And Chemical Properties Analysis
“(2-Methoxyethyl)hydrazine hydrochloride” is a solid substance with a molecular weight of 144.6 .Wissenschaftliche Forschungsanwendungen
Novel Fluorescent Probes for Hazardous Substance Detection
Research has led to the development of next-generation fluorescent probes that enable the traceability of hydrazine, a substance with potential health risks and environmental pollution concerns. These probes, incorporating ortho-methoxy-methyl-ether (o-OMOM) moieties, offer high selectivity and sensitivity for hydrazine detection, overcoming limitations of current fluorescent probes. Demonstrations include real-time spray-based sensing, soil analysis, and two-photon tissue imaging, underscoring the probes' practical applicability in various environments (Jung et al., 2019). Furthermore, a turn-on type fluorescent probe named HyP-2, based on the o-MOM assisted retro-aza-Henry type reaction, has shown high selectivity and sensitivity in practical applications like real-time paper strip assay and vapor tests (Jung et al., 2019).
Advances in Chemical Synthesis Methods
The synthesis of Di-2-methoxyethyl azodicarboxylate (DMEAD) has been optimized to yield products with good stereospecificity under conditions that facilitate easier product isolation compared to traditional methods. This advancement not only simplifies the Mitsunobu reaction process but also enables the reuse of by-products, showcasing a more efficient and environmentally friendly approach to chemical synthesis (Hagiya et al., 2009).
Creation of New Compounds with Biological Activities
Researchers have explored the cyclocondensation of hydrazine hydrate with specific propen-onts in acetic acid, leading to the formation of novel pyrazoline and isoxazole derivatives. These compounds have been tested against various microbes, showing antimicrobial activity and, in some cases, antitubercular properties. Such research highlights the potential of (2-Methoxyethyl)hydrazine hydrochloride derivatives in contributing to new treatments and solutions in the medical and agricultural fields (Vyas et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxyethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPGOKFJCRSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745361 | |
| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)hydrazine hydrochloride | |
CAS RN |
936249-35-3 | |
| Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)


![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)





![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

